Lithium phenylacetylide

Catalog No.
S611395
CAS No.
4440-01-1
M.F
C8H5Li
M. Wt
108.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium phenylacetylide

CAS Number

4440-01-1

Product Name

Lithium phenylacetylide

IUPAC Name

lithium;ethynylbenzene

Molecular Formula

C8H5Li

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

InChI Key

GNSLYOGEBCFYDE-UHFFFAOYSA-N

SMILES

[Li+].[C-]#CC1=CC=CC=C1

Synonyms

lithium phenylacetylide

Canonical SMILES

[Li+].[C-]#CC1=CC=CC=C1
Lithium Phenylacetylide is a chemical compound that has drawn attention due to its promising applications in various fields, such as organic synthesis, material science, and pharmaceuticals. This paper aims to provide a comprehensive review of Lithium Phenylacetylide, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, and applications in scientific experiments. Furthermore, this paper will discuss the current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Lithium Phenylacetylide is an organometallic compound with the chemical formula LiC6H5C≡CH. It is a yellow-green powder, which is highly reactive due to the presence of the metal-ligand bond. Lithium Phenylacetylide is usually prepared by the reaction between phenylacetylene and n-butyl-lithium in an inert solvent such as tetrahydrofuran.
Lithium Phenylacetylide is a yellow-green powder that is relatively stable in dry air but reacts quickly with moisture and oxygen. It has a melting point of 114-118 °C and a boiling point of 140-142 °C. Lithium Phenylacetylide is soluble in organic solvents such as ether, benzene, and tetrahydrofuran but insoluble in water. Lithium Phenylacetylide is a strong base that hydrolizes in water to produce Lithium Hydroxide and Phenylacetylene.
Lithium Phenylacetylide is synthesized by the reaction of Phenylacetylene with n-Butyl lithium in tetrahydrofuran. The reaction occurs smoothly and yields Lithium Phenylacetylide. The compound can be characterized by various methods of analysis, including NMR spectroscopy, X-ray crystallography, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a method used to analyze Lithium Phenylacetylide. It provides precise and reliable information about the compound's structure and chemical environment. Infrared spectroscopy can be used to determine the presence and position of functional groups on Lithium Phenylacetylide.
There is limited information concerning the biological properties of Lithium Phenylacetylide. However, it has been reported that Lithium Phenylacetylide can be used as an antifungal and antibacterial agent.
Lithium Phenylacetylide is a hazardous chemical compound that should be handled with care. It is flammable and reactive with water, and oxygen. Moreover, Lithium Phenylacetylide is a strong alkali that can cause severe burns and skin irritation upon contact. Therefore, it is necessary to use personal protective equipment when handling Lithium Phenylacetylide in laboratory experiments or industrial settings.
Lithium Phenylacetylide has diverse applications in scientific experiments. For instance, it can be used in organic synthesis to prepare important molecules such as alkynes, aldehydes, and ketones. Also, Lithium Phenylacetylide can be utilized in material science to produce metal-organic frameworks (MOFs) and porous polymers.
Lithium Phenylacetylide has attracted attention in numerous areas of research. For instance, recent studies have explored its applications as a building block in the synthesis of fine chemicals, drugs, and advanced materials. Also, scholars have examined its photophysical properties and potential use in photonics and optoelectronics.
Lithium Phenylacetylide has promising implications in various fields of research and industry. It can be used to develop sustainable and efficient synthetic routes for the production of sophisticated molecules. Furthermore, Lithium Phenylacetylide can be used to engineer functional materials with unique properties.
Despite its potential, Lithium Phenylacetylide has some limitations, such as its tendency to aggregate and its sensitivity to moisture and oxygen. Researchers should overcome these challenges and develop practical methods for the large-scale production of Lithium Phenylacetylide. Future studies should explore the use of Lithium Phenylacetylide to produce value-added materials, such as semiconductors and sensors.

1. Expanding the applications of Lithium Phenylacetylide in drug synthesis and delivery systems.
2. Investigating the potential of Lithium Phenylacetylide in the development of efficient organic solar cells.
3. Exploring the use of Lithium Phenylacetylide in the production of functionalized nanoparticles and composites.
4. Enhancing the stability and efficiency of Lithium Phenylacetylide in photoresponsive materials.
5. Developing new methods for the synthesis of Lithium Phenylacetylide and its derivatives to improve its scalability and cost-effectiveness.
6. Utilizing Lithium Phenylacetylide as a catalyst in organic reactions to enhance stereoselectivity and enantioselectivity.
7. Investigating the applicability of Lithium Phenylacetylide in the design of sensors for detecting toxic gases and pollutants.
8. Evaluating the use of Lithium Phenylacetylide in the production of carbon nanotubes and graphene.
9. Exploring the potential of Lithium Phenylacetylide for the efficient and selective functionalization of alkanes.
10. Investigating the use of Lithium Phenylacetylide in the design of superconducting materials.

Lithium Phenylacetylide is a versatile compound with a wide range of potential applications. Researchers should further explore its properties and seek practical ways to overcome the challenges associated with its handling and synthesis. By doing so, they can establish it as a valuable building block in various synthetic processes and material science applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types